molecular formula C26H23ClF2N8O3 B12379287 Her2-IN-14

Her2-IN-14

Cat. No.: B12379287
M. Wt: 569.0 g/mol
InChI Key: OCTIIGKPLDEYJH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Her2-IN-14 is a potent inhibitor of the human epidermal growth factor receptor 2 (HER2), which is a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. HER2 is frequently overexpressed or amplified in various human cancers, making it a significant target for cancer therapy . This compound has shown promising inhibitory activity against HER2, with an inhibitory concentration (IC50) of 18 nM .

Preparation Methods

The synthesis of Her2-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Chemical Reactions Analysis

Her2-IN-14 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Her2-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Her2-IN-14 exerts its effects by binding to the HER2 receptor and inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells .

Comparison with Similar Compounds

Her2-IN-14 is unique in its high potency and selectivity for HER2. Similar compounds include:

Properties

Molecular Formula

C26H23ClF2N8O3

Molecular Weight

569.0 g/mol

IUPAC Name

N-[3-chloro-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]-5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxyquinazolin-4-amine

InChI

InChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m0/s1

InChI Key

OCTIIGKPLDEYJH-FQEVSTJZSA-N

Isomeric SMILES

CN1CC[C@@H](C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC

Canonical SMILES

CN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC

Origin of Product

United States

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